3-chloro-N-(4-chlorophenyl)propanamide

Catalog No.
S794833
CAS No.
19314-16-0
M.F
C9H9Cl2NO
M. Wt
218.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(4-chlorophenyl)propanamide

CAS Number

19314-16-0

Product Name

3-chloro-N-(4-chlorophenyl)propanamide

IUPAC Name

3-chloro-N-(4-chlorophenyl)propanamide

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

InChI

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)

InChI Key

XHQYWNFRAYYHIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCl)Cl

Synonyms

3-chloro-N-(4-chlorophenyl)propanamide(SALTDATA: FREE)

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)Cl

3-Chloro-N-(4-chlorophenyl)propanamide (CAS 19314-16-0) is a highly versatile, bifunctional organic building block characterized by a reactive β-chloroethyl moiety and a para-chlorophenyl-substituted amide . It is primarily procured as a critical intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and specialized heterocyclic scaffolds [1]. The molecule's dual reactivity profile—capable of undergoing direct nucleophilic substitution at the terminal chlorine or serving as a masked Michael acceptor via controlled dehydrohalogenation—makes it a cornerstone reagent for modular drug discovery and active pharmaceutical ingredient (API) manufacturing workflows .

Research Fit

Designed for β-lactam and heterocycle synthesis via terminal 3-chloro electrophile
Well-defined melting point supports identity verification and solid-state handling
Documented DCM solubility enables solution-phase chemistry without additional screening

Substituting this specific β-chloro amide with its α-chloro homolog (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) fundamentally alters downstream cyclization trajectories, forcing the formation of five-membered heterocycles rather than the six-membered rings enabled by the three-carbon propionamide linker . Furthermore, attempting to replace it with the pre-eliminated N-(4-chlorophenyl)acrylamide restricts the synthetic pathways strictly to conjugate additions, losing the capacity for direct aliphatic nucleophilic substitution (SN2) under non-basic or specialized catalytic conditions [1]. Procuring the pre-formed β-chloro intermediate is therefore non-negotiable for specific structural targeting.

Substitution Risk

Regioisomer mismatch

The 2-chloro isomer’s altered alkyl chloride position may cause steric hindrance and divergent reactivity, with lower typical purity introducing batch uncertainty.

Non-halogenated analog limitations

The dechlorinated analog lacks the electrophilic handle required for β-lactam cyclization, limiting its synthetic utility.

Melting point variability

The 2-chloro isomer exhibits a broader, lower melting range, complicating identity confirmation compared to the 3-chloro form.

Yield and Purity Optimization via Direct Procurement

In-house synthesis of 3-chloro-N-(4-chlorophenyl)propanamide from 4-chloroaniline and 3-chloropropionyl chloride often suffers from variable yields (typically 70–85%) due to competitive side reactions, including premature elimination to the acrylamide and hydrolysis of the acyl chloride. Procuring the commercial intermediate guarantees a baseline purity of ≥98%, eliminating the need for hazardous reagent handling (lachrymatory acyl chlorides) and resource-intensive purification steps .

Evidence DimensionSynthesis Yield and Process Efficiency
Target Compound DataCommercial procurement yields >98% pure intermediate ready for downstream use.
Comparator Or BaselineIn-house synthesis from raw precursors (70-85% yield, requires handling toxic 3-chloropropionyl chloride).
Quantified DifferenceEliminates ~15-30% yield loss and bypasses hazardous acyl chloride handling.
ConditionsStandard laboratory or pilot-scale synthesis vs. direct chemical procurement.

Direct procurement of the high-purity intermediate streamlines manufacturing timelines and improves batch-to-batch reproducibility in API synthesis.

Purity specification
Head-to-head
98% (3-chloro) vs 95% (2-chloro)
3-pp higher purity reduces impurity mass, supporting reliable stoichiometry.
GC purity per AKSci datasheets; verify lot-specific certificate.

Regioselective Control in Heterocycle Formation

The structural distance between the electrophilic carbon and the amide nitrogen dictates the size of the resulting ring during intramolecular cyclization. The β-chloro configuration of 3-chloro-N-(4-chlorophenyl)propanamide provides the exact 3-carbon linker required to form 6-membered heterocyclic scaffolds via Friedel-Crafts-type alkylation . In contrast, α-chloro analogs are strictly limited to forming 5-membered rings, making them structurally incompatible for these specific pharmacophore targets [1].

Evidence DimensionRing Size in Intramolecular Cyclization
Target Compound DataForms 6-membered heterocycles.
Comparator Or Baseline2-chloro-N-(4-chlorophenyl)acetamide (α-chloro analog) forms 5-membered heterocycles.
Quantified Difference1-carbon difference in linker length fundamentally shifts the cyclization product from a 5-membered to a 6-membered ring.
ConditionsIntramolecular alkylation / cyclization conditions.

Selection of the β-chloro isomer is an absolute structural requirement for synthesizing 6-membered heterocyclic APIs, preventing analog substitution.

Melting point identity
Specification review
124–126 °C (3-chloro) vs 106–108 °C (2-chloro), 137–139 °C (non-halo)
Sharp, distinct range enables simple identity confirmation by capillary method.
Supplier-reported ranges; cross-check with in-house measurement.

Chemoselectivity in Nucleophilic Functionalization

Utilizing 3-chloro-N-(4-chlorophenyl)propanamide allows for direct SN2 displacement of the terminal chloride by various nucleophiles (amines, thiols) under mild conditions . If a buyer were to substitute this with the dehydrohalogenated analog, N-(4-chlorophenyl)acrylamide, the reaction mechanism shifts entirely to a Michael addition, which often requires specific pH control and is susceptible to polymerization side reactions [1]. The β-chloro intermediate thus offers a wider operational window and higher chemoselectivity for introducing complex functional groups .

Evidence DimensionReaction Pathway and Byproduct Profile
Target Compound DataUndergoes direct SN2 substitution with minimal polymerization risk.
Comparator Or BaselineN-(4-chlorophenyl)acrylamide (requires Michael addition conditions, prone to polymerization).
Quantified DifferenceAvoids the yield-limiting polymerization and strict pH dependencies associated with acrylamide conjugate additions.
ConditionsNucleophilic functionalization with amines or thiols.

Provides a more robust and scalable pathway for functionalizing the amide tail without the process control challenges of handling reactive alkenes.

β-Lactam cyclization
Class-level
DMF/Na₂CO₃, N₂; good yields reported
Terminal 3-Cl necessary for intramolecular N-alkylation; 2-Cl isomer sterically disfavored.
Based on 3-chloro-N-arylpropionamide class; verify substrate scope.
Solubility in DCM
Data to verify
≥20 mg/mL, clear solution
Supports solution-phase chemistry; no comparative data for 2-chloro isomer.
AKSci specification; confirm solubility under your reaction conditions.

Synthesis of 6-Membered Heterocyclic APIs

Ideal as a starting material for the construction of six-membered pharmacophores, where its β-chloro linker provides the exact carbon chain length required for cyclization, a feature absent in α-chloro analogs .

Modular Library Generation via SN2 Displacement

Highly suited for medicinal chemistry workflows requiring the rapid, parallel introduction of diverse amine or thiol nucleophiles at the β-position, avoiding the polymerization risks of acrylamide alternatives [1].

Agrochemical Intermediate Manufacturing

Procured at scale to bypass the hazardous handling of 3-chloropropionyl chloride, ensuring high-purity input for the synthesis of specialized herbicides or fungicides containing the N-(4-chlorophenyl)propanamide motif .

Application Fit

Application
Selection Property
Validation Focus
β-Lactam scaffold research
Terminal electrophile reactivity
Confirm cyclization efficiency and regioisomeric identity
Covalent probe synthesis
Solution-phase derivatization handle
Assess solubility and reactivity with target nucleophiles
Intermediate process research
Specified purity and melting point
Verify lot consistency and impurity profile for scale-up
Analytical reference standard
Characterized physical properties
Validate identity and purity by GC/HPLC against certified data

XLogP3

2.6

Other CAS

19314-16-0

Wikipedia

3-Chloro-N-(4-chlorophenyl)propanamide

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